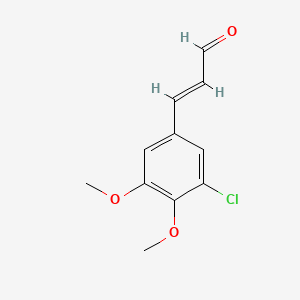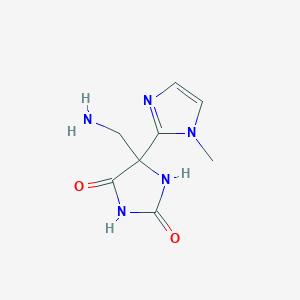
(R)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a bromine atom on the benzoyl group, an amide linkage, and a phenyl group attached to the propionic acid backbone. The ®-configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s reactivity and interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Amidation: The brominated benzoyl compound is then reacted with an amine to form the amide linkage. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amines, through nucleophilic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of ®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide linkage play crucial roles in binding to these targets, influencing the compound’s biological activity. The ®-configuration can also affect the compound’s binding affinity and selectivity, leading to different pharmacological effects compared to its (S)-enantiomer.
相似化合物的比较
Similar Compounds
(S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid: The enantiomer of the compound, with different spatial arrangement and potentially different biological activity.
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid: The racemic mixture containing both ®- and (S)-enantiomers.
2-(2-Chloro-benzoylamino)-3-phenyl-propionic acid: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and biological properties.
Uniqueness
®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid is unique due to its specific ®-configuration, which can lead to distinct interactions with biological targets and different pharmacological effects compared to its (S)-enantiomer and other similar compounds
属性
分子式 |
C16H14BrNO3 |
|---|---|
分子量 |
348.19 g/mol |
IUPAC 名称 |
(2R)-2-[(2-bromobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H14BrNO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m1/s1 |
InChI 键 |
IFEXXHHSXLMJQK-CQSZACIVSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2Br |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


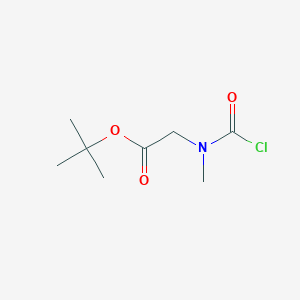
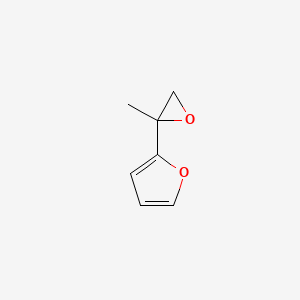
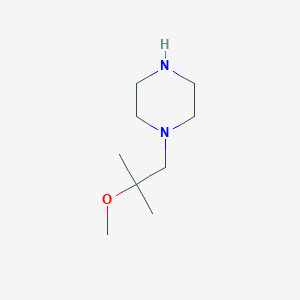

![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)
